Orthogonal Cross-Coupling Reactivity: Differentiated from 3-Fluoro-2-nitroaniline (CAS 567-63-5)
6-Bromo-3-fluoro-2-nitroaniline provides a synthetically orthogonal handle compared to its non-brominated analog, 3-fluoro-2-nitroaniline (CAS 567-63-5). The bromine atom at position 6 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . In contrast, 3-fluoro-2-nitroaniline lacks this halogen handle, severely limiting its direct utility in C-C bond-forming reactions. While direct comparative kinetic data for these exact compounds is not available, the well-established principles of halogen reactivity in cross-coupling (I > Br > Cl >> F) [1] provide a class-level inference for this differentiation.
| Evidence Dimension | Suitability as Electrophile in Cross-Coupling Reactions |
|---|---|
| Target Compound Data | Contains bromine at position 6 (good leaving group) |
| Comparator Or Baseline | 3-Fluoro-2-nitroaniline (no bromine, fluorine is a poor leaving group under standard Suzuki conditions) |
| Quantified Difference | Qualitative difference in reactivity; bromine enables standard cross-coupling, fluorine does not. |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura reaction conditions. |
Why This Matters
Enables sequential, site-selective functionalization of the aromatic core, a critical capability for constructing complex molecular libraries in drug discovery.
- [1] Kuehl, C. J. (2008). "Palladium-Catalyzed Cross-Coupling Reactions: A General Overview." In *Metal-Catalyzed Cross-Coupling Reactions*, 2nd ed., Wiley-VCH. View Source
